molecular formula C15H24N4O5 B12297398 1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline CAS No. 92837-05-3

1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline

Cat. No.: B12297398
CAS No.: 92837-05-3
M. Wt: 340.37 g/mol
InChI Key: ANXYVYKBGQLINJ-WYUUTHIRSA-N
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Description

1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline is a complex organic compound with the molecular formula C15H24N4O5. This compound is notable for its unique structure, which includes an amino group, a threonylamino group, and a hex-4-ynoyl group attached to a proline backbone.

Preparation Methods

The synthesis of 1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline involves several steps. The synthetic route typically starts with the protection of the amino and carboxyl groups of L-proline. The next step involves the introduction of the hex-4-ynoyl group through an acylation reaction. The threonylamino group is then added via a coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves deprotection to yield the desired compound .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline can be compared with similar compounds such as:

    1-[(2R)-6-Amino-2-(L-alanylamino)hex-4-ynoyl]-L-proline: This compound has an alanylamino group instead of a threonylamino group, which may result in different biological activities and chemical properties.

    1-[(2R)-6-Amino-2-(L-serylamino)hex-4-ynoyl]-L-proline: The presence of a seryl group can influence the compound’s solubility and reactivity.

    1-[(2R)-6-Amino-2-(L-valylamino)hex-4-ynoyl]-L-proline: The valyl group may impart different steric and electronic effects compared to the threonylamino group.

Properties

CAS No.

92837-05-3

Molecular Formula

C15H24N4O5

Molecular Weight

340.37 g/mol

IUPAC Name

(2S)-1-[(2R)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hex-4-ynoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H24N4O5/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24/h9-12,20H,4-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10-,11+,12+/m1/s1

InChI Key

ANXYVYKBGQLINJ-WYUUTHIRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@H](CC#CCN)C(=O)N1CCC[C@H]1C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC#CCN)C(=O)N1CCCC1C(=O)O)N)O

Origin of Product

United States

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